3-(4,5-Difluoro-2-nitrophenoxy)azetidine chemical properties
3-(4,5-Difluoro-2-nitrophenoxy)azetidine chemical properties
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It prioritizes synthetic fidelity, mechanistic insight, and safety protocols for this specific fluorinated heterocyclic intermediate.
Chemical Class: Fluorinated Nitroaryl-Azetidine Ether Primary Application: Pharmacophore Scaffolding & Heterocyclic Fused-System Synthesis[1]
Executive Summary & Structural Analysis
3-(4,5-Difluoro-2-nitrophenoxy)azetidine represents a high-value intermediate in medicinal chemistry, combining a metabolically stable fluorinated arene with a conformationally restricted azetidine ring.[1] Its value lies in its orthogonality : the nitro group serves as a latent nucleophile (upon reduction), while the azetidine nitrogen offers a vector for solubility modulation or further diversification.
Core Structural Features[1][2][3][4][5][6]
-
Azetidine Ring (
): Introduces significant ring strain (~26 kcal/mol) and lowers lipophilicity compared to pyrrolidine or piperidine analogs.[1] The 3-position ether linkage creates a "pucker" conformation, projecting the aryl group out of the azetidine plane. -
4,5-Difluoro Substitution: The vicinal difluoro motif blocks metabolic oxidation at the typically labile para/meta positions and modulates the
of the aniline formed after nitro reduction. -
2-Nitro Group: An ortho-disposition relative to the ether linkage is critical.[1] It acts as an electron-withdrawing group (EWG) to stabilize the ether bond during synthesis but primes the molecule for reductive cyclization into tricyclic systems (e.g., benzoxazines).
Physicochemical Profile (Predicted)
| Property | Value (Approx.)[1][2][3][4][5] | Significance |
| Molecular Formula | Core scaffold (Free Base) | |
| Molecular Weight | 230.17 g/mol | Fragment-based drug design (FBDD) compliant |
| cLogP | 1.2 – 1.5 | Favorable CNS penetration potential |
| TPSA | ~68 | Good oral bioavailability range |
| ~9.5 – 10.5 | Highly basic; exists as cation at physiological pH | |
| Solubility | High (as HCl salt) | Excellent aqueous solubility for formulation |
Synthesis & Manufacturing Protocols
Achieving the specific 2-nitro regiochemistry is the primary synthetic challenge.[1] Direct Nucleophilic Aromatic Substitution (
Method A: Phenol Alkylation (Regiospecific)
This route guarantees the correct isomer by establishing the aryl core first.
Reagents:
-
Substrate: 4,5-Difluoro-2-nitrophenol
-
Electrophile: N-Boc-3-iodoazetidine (or N-Boc-3-mesyloxyazetidine)[1]
-
Base: Cesium Carbonate (
) -
Solvent: DMF or Acetonitrile
Protocol:
-
Activation: Dissolve 4,5-difluoro-2-nitrophenol (1.0 eq) in anhydrous DMF (0.2 M). Add
(2.0 eq) and stir at RT for 30 min to generate the phenoxide. -
Coupling: Add N-Boc-3-iodoazetidine (1.2 eq). Heat the mixture to 80°C for 4–6 hours.
-
Expert Note: Use the iodide over the mesylate for faster kinetics and lower elimination side-products (azetine formation).[1]
-
-
Workup: Dilute with EtOAc, wash with water (
) and brine. Dry over . -
Deprotection: Treat the intermediate with TFA/DCM (1:4 ratio) at 0°C
RT for 2 hours. Evaporate volatiles to yield the TFA salt.
Method B: (Industrial Scale - Requires Separation)
For bulk synthesis where chromatography is viable, reacting 2,4,5-trifluoronitrobenzene with 3-hydroxyazetidine yields a mixture of isomers.
-
Major Product: 3-(2,5-difluoro-4-nitrophenoxy)azetidine (Para-attack).[1]
-
Minor Product: 3-(4,5-difluoro-2-nitrophenoxy)azetidine (Ortho-attack).[1]
-
Warning: This route is not recommended for discovery chemistry due to difficult separation of regioisomers with similar polarity.
Visualization: Synthetic Pathways
Caption: Route A (Phenol Alkylation) ensures regiospecificity, whereas Route B (SNAr) yields difficult-to-separate mixtures.[1]
Chemical Reactivity & Transformations
The molecule contains two distinct "handles" for elaboration: the Nitro Group and the Azetidine Nitrogen .
Nitro Reduction & The "Benzoxazine Gateway"
The most critical application of this scaffold is the reduction of the nitro group to an aniline. Because the ether linkage is ortho to the amine, this creates a 2-aminophenol ether motif.
-
Reduction Protocol: Hydrogenation (
, 1 atm) over in Methanol is standard.-
Caution: Avoid acidic conditions during hydrogenation if the azetidine ring is sensitive, though the protonated amine usually protects the ring.
-
-
Self-Immolative Cyclization (Theoretical): Unlike linear ethers, the azetidine ring is constrained. However, if the azetidine nitrogen is deprotected and the aniline is generated, there is a risk of Smiles Rearrangement under strongly basic conditions, where the aniline nitrogen attacks the ipso-carbon of the ether, expelling the azetidine alcohol.
-
Benzoxazine Formation: Reacting the reduced aniline with 1,2-dibromoethane or chloroacetyl chloride allows for the formation of fused tricyclic systems (e.g., azetidino[3,2-b][1,4]benzoxazines), a rare and valuable scaffold in kinase inhibition.
Azetidine Functionalization
The secondary amine of the azetidine is a potent nucleophile (
-
Reductive Amination: Reacts rapidly with aldehydes/ketones +
.[1] -
Urea/Amide Formation: Standard coupling with isocyanates or carboxylic acids.
- Displacement: The azetidine nitrogen can displace halides on heteroaromatics (e.g., chloropyrimidines) to link the fluorinated warhead to a kinase hinge-binder.
Handling, Stability & Safety
Thermal Stability
-
Nitro-Azetidine Synergy: While azetidines are thermally stable up to ~100°C, the presence of a nitro group adds energetic potential. Differential Scanning Calorimetry (DSC) is recommended before scaling >10g.
-
Decomposition: Avoid temperatures >120°C. The combination of ring strain and a nitroarene can lead to exothermic decomposition.
Storage
-
Form: Store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.[1] The free base is prone to absorbing
from the air (forming carbamates) and slow oxidation. -
Conditions:
, under Argon, desiccated.
Toxicology (Predicted)[1]
-
Fluorinated Anilines: Metabolic reduction of the nitro group in vivo yields a 4,5-difluoroaniline derivative. Polyfluorinated anilines can be nephrotoxic; handle with extreme caution.
-
Alkylating Potential: The strained azetidine ring is a potential alkylating agent, though less reactive than aziridines. Use standard cytotoxic handling procedures (containment hood, double gloves).
References
-
Azetidine Synthesis Review
-
SNAr Regioselectivity
-
Benzoxazine Scaffolds
-
Commercial Analog Data (Sigma/Millipore)
- Title: 3-(2,4-Difluorophenoxy)azetidine hydrochloride Product Sheet.
-
Source: Sigma-Aldrich[1]
Sources
- 1. (3S,4S)-1-(4-Fluorophenyl)-3-((3S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-2-azetidinone | C24H21F2NO3 | CID 42066912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azetidines | Fisher Scientific [fishersci.com]
- 3. (2S)-2-(3,4-difluoro-2-methoxyphenyl)azetidine | C10H11F2NO | CID 55271144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3-Difluoroazetidine | C3H5F2N | CID 2758248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Applications of 3,4,5-Trifluoronitrobenzene in Modern Chemistry - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
